chemical structure of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride
chemical structure of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride
An In-depth Technical Guide to 1-Methyl-3-(methylamino)azepan-2-one hydrochloride
A Foreword for the Modern Researcher
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, represents a cornerstone in contemporary medicinal chemistry. Its derivatives are integral to a wide array of biologically active compounds, demonstrating the versatility of this structural motif.[1][2] This guide provides a detailed technical examination of a specific derivative, 1-Methyl-3-(methylamino)azepan-2-one hydrochloride. As a Senior Application Scientist, the following sections are designed to offer not just a repository of data, but a logical and practical framework for understanding and utilizing this compound in a research and development setting. We will delve into its structural nuances, plausible synthetic pathways, and the analytical techniques required for its characterization, all while maintaining a strong emphasis on scientific integrity and reproducibility.
Part 1: Unveiling the Chemical Architecture
The unique dictates its physical and chemical properties. The molecule is built upon a central azepan-2-one ring, which is a saturated seven-membered lactam.[3][4] Key substitutions on this ring give the compound its distinct identity:
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N-Methylation at Position 1: The nitrogen atom of the lactam is substituted with a methyl group. This modification removes the possibility of hydrogen bonding at this position and can influence the compound's solubility and metabolic stability.
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Methylamino Group at Position 3: An amino group, itself substituted with a methyl group, is located at the alpha-carbon to the carbonyl group. This introduces a basic center and a potential site for further chemical modification.
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Hydrochloride Salt: The compound is presented as a hydrochloride salt, which enhances its stability and aqueous solubility. The basic methylamino group is protonated in this form.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The forward synthesis would likely proceed as follows:
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α-Bromination of N-Methyl-ε-caprolactam: The synthesis would commence with the bromination of N-methyl-ε-caprolactam at the alpha-position to the carbonyl group. This can be achieved using a standard brominating agent like N-bromosuccinimide (NBS) with a radical initiator.
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Nucleophilic Substitution with an Amino Group: The resulting α-bromo lactam can then undergo nucleophilic substitution with a protected amine, such as benzylamine, or directly with ammonia followed by separation from the dialkylated product. A more controlled approach would be a Gabriel synthesis using potassium phthalimide.
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Reductive Amination/Methylation: If a primary amine is introduced, a subsequent reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) would yield the desired methylamino group. Alternatively, direct methylation of the primary amine can be performed.
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Hydrochloride Salt Formation: The final step involves the treatment of the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to precipitate the hydrochloride salt.
Caption: Proposed synthetic workflow for the target compound.
Hypothetical Experimental Protocol
Step 1: Synthesis of 3-Bromo-1-methylazepan-2-one
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To a solution of N-methyl-ε-caprolactam (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
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Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.
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Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Concentrate the filtrate under reduced pressure and purify the crude product by vacuum distillation or column chromatography to yield 3-bromo-1-methylazepan-2-one.
Step 2: Synthesis of 3-Amino-1-methylazepan-2-one
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Dissolve 3-bromo-1-methylazepan-2-one (1.0 eq) in dimethylformamide (DMF).
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Add sodium azide (1.5 eq) and stir the mixture at 60-70 °C for 12-18 hours.
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After completion of the reaction, pour the mixture into water and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-azido-1-methylazepan-2-one.
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Dissolve the crude azide in methanol and hydrogenate in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere until the reaction is complete.
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Filter the catalyst and concentrate the filtrate to obtain 3-amino-1-methylazepan-2-one.
Step 3: Synthesis of 1-Methyl-3-(methylamino)azepan-2-one
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To a solution of 3-amino-1-methylazepan-2-one (1.0 eq) in methanol, add aqueous formaldehyde (1.2 eq).
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Stir the mixture for 1 hour at room temperature.
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Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
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Quench the reaction with water and extract the product with dichloromethane.
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Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.
Step 4: Formation of 1-Methyl-3-(methylamino)azepan-2-one hydrochloride
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Dissolve the purified 1-methyl-3-(methylamino)azepan-2-one in a minimal amount of anhydrous diethyl ether.
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Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Part 3: Structural Elucidation through Spectroscopic Analysis
The definitive confirmation of the would rely on a combination of spectroscopic techniques. Below are the predicted spectral data based on the proposed structure and general spectroscopic principles.
Predicted Spectroscopic Data
| Technique | Predicted Peaks/Signals | Rationale |
| ¹H NMR | δ ~3.5-3.8 (m, 1H, C3-H), δ ~3.3 (s, 3H, N1-CH₃), δ ~2.8-3.0 (m, 2H, C7-H₂), δ ~2.6 (s, 3H, N-CH₃ on amino), δ ~1.5-2.0 (m, 6H, C4, C5, C6-H₂) | The proton at C3 will be deshielded by the adjacent carbonyl and amino groups. The N-methyl groups will appear as singlets. The methylene protons on the ring will show complex multiplets. |
| ¹³C NMR | δ ~175 (C=O), δ ~60 (C3), δ ~50 (C7), δ ~35 (N1-CH₃), δ ~30 (N-CH₃ on amino), δ ~25-30 (C4, C5, C6) | The carbonyl carbon will be the most downfield signal. The carbons attached to nitrogen (C3 and C7) will also be deshielded. |
| IR (cm⁻¹) | ~2700-3000 (broad, N-H⁺ stretch), ~2950 (C-H stretch), ~1650 (C=O stretch, amide), ~1580 (N-H bend) | The broad absorption in the high-frequency region is characteristic of an amine salt. The amide carbonyl stretch is a strong and characteristic peak. [5] |
| MS (ESI+) | m/z = 157.13 (M+H)⁺ | In positive ion electrospray ionization, the molecule is expected to be observed as the protonated free base (loss of HCl). |
Part 4: Potential Applications and Biological Relevance
While specific biological activity for 1-Methyl-3-(methylamino)azepan-2-one hydrochloride has not been reported in the available literature, the azepane-2-one (or caprolactam) core is present in various compounds with known biological activities.
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Antimicrobial Agents: Analogues of capuramycin, which contain an azepan-2-one moiety, have been synthesized and tested for their antimycobacterial activity. [6]This suggests that derivatives of azepan-2-one could be explored as potential antimicrobial agents.
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Drug Discovery Scaffolds: Substituted azepanes are considered a "pivotal structural motif in medicinal chemistry". [1]The development of robust asymmetric syntheses for substituted azepane derivatives highlights their importance in drug discovery projects. [7]* Cytotoxic Agents: Certain Mannich bases, which can be structurally related to β-aminoketones, have shown cytotoxic and anticancer activities. [8][9]The 3-aminoazepan-2-one structure shares features with β-aminoketones.
Caption: Potential research applications of the target compound.
Part 5: Safety and Handling
Proper handling of any chemical substance is paramount in a research environment. The following safety information is based on data for the compound and related structures.
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Hazard Identification: 1-Methyl-3-(methylamino)azepan-2-one hydrochloride is classified with the GHS07 pictogram, indicating it is a warning-level hazard. [10] * H315: Causes skin irritation. [10] * H319: Causes serious eye irritation. [10] * H335: May cause respiratory irritation. [10]* Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [11][12] * P302+P352: IF ON SKIN: Wash with plenty of soap and water. [10] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [13]
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Part 6: Concluding Remarks
1-Methyl-3-(methylamino)azepan-2-one hydrochloride is a substituted lactam with significant potential as a building block in medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse in the public domain, this guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, predicted analytical data, and potential areas of application based on the rich chemistry of the azepane scaffold. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working with this and related molecules, fostering further investigation into its properties and potential uses.
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